8-Methoxyimidazo[1,2-a]pyridine
Overview
Description
8-Methoxyimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and a methoxy group at the 8th position.
Scientific Research Applications
8-Methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
8-Methoxyimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been utilized as a core backbone for the development of covalent inhibitors . These inhibitors have been synthesized as potential anticancer agents, specifically targeting the KRAS G12C mutation found in certain cancer cells .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through covalent bonding . This interaction can lead to changes in the target protein’s function, potentially inhibiting its role in disease progression .
Biochemical Pathways
For instance, some imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Pharmacokinetics
One study on a related compound, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative, showed good microsomal stability, with a half-life of 83 minutes in humans . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
8-Methoxyimidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the production of specific proteins . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in the enzyme’s conformation and activity, affecting downstream biochemical pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into the cell via membrane transporters and subsequently distributed to various organelles . This distribution pattern is important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Alternatively, this compound may localize to the mitochondria, affecting metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methoxyimidazo[1,2-a]pyridine can be synthesized through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling . One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is solvent- and catalyst-free, making it an environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using 2-aminopyridine and α-bromoketones. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methoxy group.
8-Iodo-7-methoxyimidazo[1,2-a]pyridine: A derivative with an iodine atom at the 8th position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Uniqueness: 8-Methoxyimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWGIUSKXZJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540638 | |
Record name | 8-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100592-04-9 | |
Record name | 8-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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